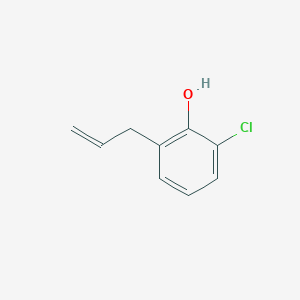

2-Allyl-6-chlorophenol

Description

Significance of Allylphenols and Chlorophenols in Organic Synthesis

Allylphenols and chlorophenols are significant classes of compounds in the field of organic synthesis, each offering unique reactive handles for the construction of more complex molecules.

Allylphenols: The allyl group in allylphenols is a versatile functional group that can undergo a variety of chemical transformations. A key reaction of allyl phenyl ethers is the Claisen rearrangement, a chemeo.comchemeo.com-sigmatropic rearrangement that results in the formation of an o-allylphenol. fiveable.me This reaction is a powerful tool for the selective functionalization of aromatic rings and the formation of new carbon-carbon bonds. fiveable.me The stereospecific nature of the Claisen rearrangement allows for the controlled synthesis of stereochemically defined products, which is critical in the synthesis of complex natural products and pharmaceuticals. fiveable.me Furthermore, the double bond in the allyl group can participate in various addition reactions, and the entire group can be involved in metal-catalyzed cross-coupling reactions. 2-Allylphenols, for instance, can undergo palladium-catalyzed oxidative cyclization to form benzofurans. sci-hub.se

Overview of Key Research Areas Pertaining to 2-Allyl-6-chlorophenol

Research involving 2-allyl-6-chlorophenol primarily focuses on its utility as a synthetic intermediate and its participation in various chemical reactions.

One significant area of research is its role in rearrangement reactions . Studies have investigated the Claisen rearrangement of related allyl dihalophenyl ethers, where 2-allyl-6-chlorophenol can be a product of reductive removal of a halogen. cdnsciencepub.com The formation of 2-allyl-6-chlorophenol has been observed during the thermal rearrangement of allyl 2,6-dichlorophenyl ether, indicating its involvement in complex reaction pathways that can include halogen migration and elimination. cdnsciencepub.comcdnsciencepub.com

Another key research focus is the use of 2-allyl-6-chlorophenol as a precursor in the synthesis of heterocyclic compounds . For example, it can be a starting material for the synthesis of dihydrobenzofurans through reactions like iodocyclization. researchgate.net Additionally, it has been used in atom transfer radical cyclization reactions to create more complex molecular architectures. manchester.ac.uk

The reactivity of the functional groups in 2-allyl-6-chlorophenol is also a subject of investigation. The phenolic hydroxyl group can be etherified, and the allyl group can undergo various transformations. For example, its reaction with ethylene (B1197577) oxide under basic conditions is a step in the synthesis of more complex phenoxy compounds. Research has also explored the oxidation of substituted allylphenols, where the presence of the allyl and chloro groups influences the reaction's outcome. rsc.org

Finally, spectroscopic studies, such as proton NMR analysis, of 2-allyl-6-chlorophenol have been conducted to understand the intramolecular interactions, like hydrogen bonding involving the allyl group. cdnsciencepub.com

Table 1: Physical and Chemical Properties of 2-Allyl-6-chlorophenol

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| CAS Number | 5348-07-2 |

| Boiling Point | 229.2°C at 760 mmHg |

| Density | 1.169 g/cm³ |

| Flash Point | 92.4°C |

| Refractive Index | 1.564 |

| Vapor Pressure | 0.0467 mmHg at 25°C |

Source: chemnet.comnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2,4,6-trichlorophenol (B30397) |

| 2,4-dichlorophenoxyacetic acid |

| 2,4-Dichlorophenol |

| 2,6-dichlorophenol |

| 2-allyl-4,6-dichlorophenol |

| 2-Allyl-4-chlorophenol |

| 2-allyl-4-nitrophenol |

| 2-Allyl-6-chlorophenol |

| 2-allylbenzoic acid |

| 2-allylphenol (B1664045) |

| 2-chlorophenol (B165306) |

| 2-methyl-7-chlorocoumaran |

| 2-methylbenzofuran |

| 3-methyl-isochromen-1-one |

| 4-chloro isomers |

| 4-chlorophenol |

| Allyl 2,6-dichlorophenyl ether |

| allyl bromide |

| allyl chloride |

| aspirin |

| azo dyes |

| benzonitrile |

| decalin |

| eugenol |

| m-cresol |

| m-xylenol |

| monochloroacetic acid |

| nitrobenzene |

| o-cresol |

| o-dichlorobenzene |

| p-chlorophenol |

| Phenol (B47542) |

| picric acid |

| sodium hydroxide (B78521) |

| stannous chloride |

| sulphuryl chloride |

| terephthalaldehyde |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,11H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEBXJHGPMUFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201662 | |

| Record name | Phenol, 2-allyl-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5348-07-2 | |

| Record name | 2-Allyl-6-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005348072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Allyl-6-chlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-allyl-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Allyl-6-chlorophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS4ZR3J2MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Allyl 6 Chlorophenol

Strategies for Carbon-Carbon Bond Formation Leading to 2-Allyl-6-chlorophenol

The Claisen rearrangement is a powerful and widely utilized method for forming carbon-carbon bonds in the synthesis of allylphenols. wikipedia.org This pericyclic reaction involves the thieme-connect.comthieme-connect.com-sigmatropic rearrangement of an allyl aryl ether to produce an ortho-allylphenol. libretexts.org

The Claisen rearrangement can be initiated either thermally or with the aid of a catalyst to lower the reaction temperature. semanticscholar.orgorganic-chemistry.org The choice of method can influence reaction rates and product distribution.

The thermal Claisen rearrangement of allyl aryl ethers typically requires high temperatures, often in the range of 150-300°C. semanticscholar.org In the specific case of Allyl 2,6-dichlorophenyl ether, where both ortho positions are substituted, the initial thieme-connect.comthieme-connect.com-sigmatropic rearrangement is followed by a subsequent Cope rearrangement. This sequence results in the migration of the allyl group to the para-position of the phenol (B47542). organic-chemistry.orgstudy.com

Research on the gas-liquid chromatographic analysis of Allyl 2,6-dichlorophenyl ether has shown that rearrangement occurs at temperatures above 175°C with very short contact times. cdnsciencepub.com The extent of this rearrangement is sensitive to the temperature and the nature of the column packing material, indicating that both thermal and catalytic effects can influence the transformation. cdnsciencepub.com

| Temperature (°C) | Column Packing | Conversion (%) | Observation | Reference |

| 205 | Gas Chrom P | ~7% | Rearrangement occurs during analysis. | cdnsciencepub.com |

| 205 | 20% Apiezon L on Gas Chrom P | ~50% | Packing material influences conversion rate. | cdnsciencepub.com |

| >175 | Packed Columns | Variable | Products of both thermal and acid-catalyzed rearrangements are observed. | cdnsciencepub.com |

To circumvent the high temperatures and potential side products of thermal rearrangements, Lewis acids are widely employed as catalysts. These catalysts accelerate the reaction, allowing it to proceed under milder conditions. thieme-connect.com A variety of Lewis acids, including Boron Trichloride, Aluminum Chloride, and Titanium Tetrachloride, have been successfully used. princeton.eduresearchgate.net

Stannous Chloride (and other Tin Chlorides): Tin(IV) chloride (SnCl₄) has been demonstrated as an efficient catalyst for the aromatic Claisen rearrangement. thieme-connect.com The reaction proceeds readily at room temperature in a solvent like dichloromethane, providing high yields of the rearranged phenols. thieme-connect.com

Zinc Chloride: Zinc-based catalysts also provide a simple and efficient method for promoting the Claisen rearrangement of allyl aryl ethers. researchgate.net Zinc powder has been shown to effectively catalyze the transformation to o-allyl phenols at moderate temperatures (e.g., 55°C), with the advantage of the catalyst being recyclable. benthamopen.com

| Catalyst | Solvent | Temperature | Yield | Reference |

| Tin(IV) Chloride (SnCl₄) | Dichloromethane (CH₂Cl₂) | Room Temperature | High | thieme-connect.com |

| Zinc Powder (Zn) | Tetrahydrofuran (THF) | 55°C | Good to Excellent | benthamopen.com |

While not a direct carbon-carbon bond-forming reaction, the reductive cleavage of the C–O bond in allyl aryl ethers is a significant transformation for this class of compounds. This pathway converts the ether back to the corresponding phenol, which can be useful for deprotection or as a precursor for other reactions. organic-chemistry.org Various reagents are available for this transformation. For example, 10% Palladium on carbon (Pd/C) under mild, basic conditions can be used to cleave allyl aryl ethers. organic-chemistry.orgorganic-chemistry.org Another approach involves the use of tert-butyllithium, which induces cleavage of allylic ethers at low temperatures to furnish the corresponding phenols in high yields. organic-chemistry.org

Claisen Rearrangement Approaches

Advanced Synthetic Modifications and Functionalization of 2-Allylphenols as Precursors to Chlorinated Variants

An alternative synthetic route involves starting with 2-allylphenol (B1664045) and introducing a chlorine atom at the desired position. This approach relies on the principles of electrophilic aromatic substitution, where the directing effects of the existing substituents on the phenol ring are paramount.

The direct chlorination of 2-allylphenol requires control of regioselectivity. The hydroxyl (–OH) and allyl (–CH₂CH=CH₂) groups are both activating and ortho-, para-directing. chemistrysteps.com This means that an incoming electrophile, such as Cl⁺, will be directed to the C4 (para) and C6 (ortho) positions. Achieving selective chlorination at the C6 position often requires specialized reagents or catalytic systems.

Several methods have been developed for the selective ortho-chlorination of phenols. One strategy involves the use of N-chlorosuccinimide (NCS) in conjunction with a thiourea (B124793) catalyst, which has been shown to provide high regioselectivity for the ortho-isomer over the para-isomer. scientificupdate.com Another approach employs gaseous chlorine with a primary, secondary, or tertiary amine as a catalyst in a molten reaction medium to selectively chlorinate at a position ortho to the hydroxyl group. google.com The development of ammonium (B1175870) salt-catalyzed processes using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) also offers a practical method for ortho-selective chlorination of a wide range of phenol substrates. scientificupdate.com

Multi-step Synthetic Sequences for Phenol Derivatives

The synthesis of 2-allyl-6-chlorophenol from 2-chlorophenol (B165306) is a representative example of a multi-step sequence involving a Williamson ether synthesis followed by a Claisen rearrangement. This strategic approach allows for the regioselective introduction of the allyl group onto the aromatic ring.

Step 1: Williamson Ether Synthesis of Allyl 2-Chlorophenyl Ether

The initial step in this synthetic sequence is the conversion of 2-chlorophenol to its corresponding allyl ether, allyl 2-chlorophenyl ether. This is typically accomplished through the Williamson ether synthesis, an S(_N)2 reaction between an alkoxide and an organohalide. In this case, the phenoxide ion of 2-chlorophenol, generated by a base, acts as the nucleophile, attacking the electrophilic allyl halide.

A common procedure involves dissolving 2-chlorophenol in a suitable solvent, such as acetone (B3395972) or ethanol, and treating it with a base like anhydrous potassium carbonate or sodium hydroxide (B78521) to form the sodium or potassium 2-chlorophenoxide salt. Subsequently, an allyl halide, most commonly allyl bromide, is added to the reaction mixture. The reaction is then typically heated under reflux to drive the substitution reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration to remove the inorganic salts, followed by removal of the solvent under reduced pressure. The resulting crude allyl 2-chlorophenyl ether can be purified by distillation.

| Reactants | Reagents | Solvent | Conditions | Product |

| 2-Chlorophenol | Allyl Bromide, Potassium Carbonate | Acetone | Reflux | Allyl 2-chlorophenyl ether |

Step 2: Thermal Claisen Rearrangement to 2-Allyl-6-chlorophenol

The second and final step is the Claisen rearrangement of the synthesized allyl 2-chlorophenyl ether. The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a orgsyn.orgorgsyn.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.org For aromatic Claisen rearrangements, heating the allyl aryl ether leads to the intramolecular transfer of the allyl group to the ortho position of the phenolic ring. wikipedia.orglibretexts.org

In the synthesis of 2-allyl-6-chlorophenol, the allyl 2-chlorophenyl ether is heated to a high temperature, often without a solvent (neat). The reaction is typically carried out by refluxing the ether. prepchem.com The high temperature provides the necessary activation energy for the concerted pericyclic reaction to occur. The allyl group migrates from the oxygen atom to the unoccupied ortho position (C6) of the benzene (B151609) ring. This regioselectivity is dictated by the electronic and steric nature of the starting material. Following the rearrangement, a rapid tautomerization of the intermediate dienone occurs to restore the aromaticity of the phenol ring, yielding the final product, 2-allyl-6-chlorophenol.

For a similar compound, p-chlorophenyl allyl ether, the rearrangement is effected by heating to reflux until the temperature of the liquid rises to 256°C, which takes about 20-25 minutes, resulting in a nearly quantitative yield of 2-allyl-4-chlorophenol. prepchem.com It is expected that the rearrangement of allyl 2-chlorophenyl ether would require similar vigorous thermal conditions. The final product can then be purified by distillation under reduced pressure to prevent decomposition at high temperatures. prepchem.com

| Starting Material | Conditions | Product | Reaction Type |

| Allyl 2-chlorophenyl ether | High Temperature (Reflux) | 2-Allyl-6-chlorophenol | Claisen Rearrangement |

The successful synthesis and characterization of the final product can be confirmed using various spectroscopic methods, including mass spectrometry, which would show a molecular ion peak corresponding to the molecular weight of 2-allyl-6-chlorophenol.

Chemical Reactivity and Transformations of 2 Allyl 6 Chlorophenol

Cyclization Reactions

The proximate positioning of the phenolic hydroxyl group and the allyl chain enables intramolecular cyclization reactions, providing a direct route to heterocyclic systems such as coumaran derivatives.

Intramolecular Cyclization to Coumaran Derivatives

The synthesis of chromans and related heterocyclic structures can be achieved through the cyclization of 2-allylphenols. nih.gov This transformation typically involves the activation of the allyl group to facilitate an intramolecular attack by the phenolic oxygen. While various methods exist for related phenol (B47542) derivatives, the principle extends to 2-allyl-6-chlorophenol, leading to the formation of a five-membered coumaran (dihydrobenzofuran) ring. The reaction can be promoted under acidic conditions or via transition-metal catalysis, which generates an intermediate that is susceptible to nucleophilic capture by the adjacent hydroxyl group. The resulting product would be a 7-chloro-substituted dihydrobenzofuran derivative.

Halogen-Mediated Cycloetherification (e.g., Iodocyclization to Dihydrobenzofurans)

Halogen-mediated cycloetherification is a specific and effective method for the cyclization of 2-allylphenols. researchgate.net This reaction, often termed halocyclization, involves an electrophilic halogen, such as iodine, reacting with the allyl double bond. This forms a cyclic halonium ion intermediate (an iodonium ion in the case of iodocyclization). The intermediate is then subjected to a regioselective intramolecular attack by the nucleophilic phenolic oxygen. This process, following the principles of Markovnikov's rule for intramolecular reactions, results in the formation of a halogenated dihydrobenzofuran. For 2-allyl-6-chlorophenol, iodocyclization would yield a 7-chloro-2-(iodomethyl)-2,3-dihydrobenzofuran. This transformation is valued for its high stereocontrol and the utility of the resulting haloalkyl group for further synthetic modifications.

| Reaction Type | Reagent | Product | Key Feature |

| Iodocyclization | Iodine (I₂) | 7-Chloro-2-(iodomethyl)-2,3-dihydrobenzofuran | Forms a five-membered ring with an iodomethyl side chain. |

| Bromocyclization | N-Bromosuccinimide (NBS) | 2-(Bromomethyl)-7-chloro-2,3-dihydrobenzofuran | Similar to iodocyclization, introduces a bromomethyl group. |

Aromatic Ring Functionalization

The aromatic ring of 2-allyl-6-chlorophenol is susceptible to functionalization through electrophilic and nucleophilic substitution reactions. The regiochemical outcome is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.orgtaylorandfrancis.com The reactivity and orientation of substitution on the 2-allyl-6-chlorophenol ring are influenced by its three substituents:

Hydroxyl (-OH): A strongly activating, ortho, para-directing group.

Allyl (-CH₂CH=CH₂): A weakly activating, ortho, para-directing group.

Chlorine (-Cl): A deactivating, ortho, para-directing group. taylorandfrancis.com

The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. The C4 position (para to -OH) is sterically accessible and electronically activated. The C6 position is blocked by chlorine, and the C2 position is blocked by the allyl group. Therefore, electrophilic substitution is strongly favored at the C4 position.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Allyl-6-chloro-4-nitrophenol |

| Bromination | Br₂, FeBr₃ | 2-Allyl-4-bromo-6-chlorophenol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-2-allyl-6-chlorophenol |

| Sulfonation | SO₃, H₂SO₄ | 3-Allyl-5-chloro-4-hydroxybenzenesulfonic acid |

Nucleophilic Substitutions and Cross-Coupling Reactivity at the Chlorinated Position

The carbon-chlorine bond on the aromatic ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the phenol ring. However, this bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings, can be employed to form new carbon-carbon or carbon-heteroatom bonds at the C6 position. These reactions typically require a palladium catalyst, a suitable ligand, and a base to proceed efficiently with aryl chlorides.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Structure |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, SPhos, K₃PO₄ | Forms a biaryl linkage at the C6 position. |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Couples an alkynyl group to the C6 position. |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | Forms a new C-N bond, creating a substituted aniline derivative. |

Transformations Involving the Allyl Moiety

The allyl group provides a third distinct site for chemical reactions, including isomerization, oxidation, and addition reactions across its double bond. researchgate.netwhiterose.ac.uk

One of the most common transformations is the base-catalyzed isomerization of the allyl group to the thermodynamically more stable (E)-propenyl isomer. This creates an extended conjugated system with the aromatic ring. The double bond of the allyl group can also undergo a variety of addition and oxidation reactions. For instance, catalytic hydrogenation can reduce the allyl group to a propyl group. Epoxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA) would yield an oxirane ring, a versatile intermediate for further synthesis. The Wacker oxidation could convert the terminal alkene into a methyl ketone.

| Reaction Type | Reagents | Product |

| Isomerization | Base (e.g., K-OtBu) | 2-Chloro-6-(prop-1-en-1-yl)phenol |

| Hydrogenation | H₂, Pd/C | 2-Chloro-6-propylphenol |

| Epoxidation | mCPBA | 2-Chloro-6-(oxiran-2-ylmethyl)phenol |

| Dihydroxylation | OsO₄, NMO | 2-Chloro-6-(2,3-dihydroxypropyl)phenol |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | 1-(3-Chloro-2-hydroxyphenyl)propan-2-one |

Oxidative Transformations

The presence of the allyl group and the electron-rich phenolic ring makes 2-Allyl-6-chlorophenol susceptible to various oxidative transformations. A significant class of these reactions involves oxidative cyclization, often catalyzed by transition metals like palladium.

Palladium-Catalyzed Oxidative Cyclization:

Research on related 2-allylphenols has shown that they undergo oxidative cyclization in the presence of palladium(II) catalysts, such as palladium(II) acetate (Pd(OAc)₂) nih.gov. This process typically leads to the formation of substituted benzofuran or chromene derivatives. In the case of 2-Allyl-6-chlorophenol, an intramolecular oxypalladation of the allyl group, followed by β-hydride elimination, would be expected to yield heterocyclic products. The reaction is generally performed in the presence of an oxidant to regenerate the active Pd(II) catalyst. Molecular oxygen can serve as a terminal oxidant in these reactions caltech.edu.

The general mechanism for the palladium-catalyzed oxidative cyclization of a 2-allylphenol (B1664045) involves the following key steps:

Coordination of the palladium(II) catalyst to the allyl double bond.

Intramolecular nucleophilic attack by the phenolic oxygen onto the coordinated double bond (oxypalladation), forming a five- or six-membered ring intermediate.

β-Hydride elimination from the resulting palladium intermediate to form the unsaturated heterocyclic product and a palladium(0) species.

Re-oxidation of palladium(0) to the active palladium(II) species by an oxidant.

The regioselectivity of the cyclization (i.e., the formation of a five-membered benzofuran ring versus a six-membered chromene ring) can be influenced by the reaction conditions and the substitution pattern on the aromatic ring and the allyl group. For 2-Allyl-6-chlorophenol, the formation of a substituted dihydrobenzofuran would be a likely outcome.

Potential Products of Palladium-Catalyzed Oxidative Cyclization of 2-Allyl-6-chlorophenol

| Reactant | Catalyst/Oxidant | Potential Product(s) |

|---|

Radical Reactions

The allyl group in 2-Allyl-6-chlorophenol is a key site for radical reactivity. The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to abstraction by radical initiators.

Atom Transfer Radical Cyclization (ATRC):

A notable radical transformation involving a derivative of 2-Allyl-6-chlorophenol is its use in atom transfer radical cyclization (ATRC) reactions. Specifically, 2-allyl-6-chlorophenyl 2',2',2'-trichloroacetate has been utilized as a substrate in such reactions. ATRC is a powerful method for forming cyclic compounds and involves the generation of a radical species that subsequently undergoes an intramolecular cyclization.

The general process for the ATRC of an N-allyl-2,2-dichloroamide, a classic example, involves the following steps preprints.org:

Initiation: A transition metal complex, often copper-based, abstracts a halogen atom from the substrate to form a radical intermediate and the oxidized metal-halogen complex.

Cyclization: The generated radical undergoes an intramolecular addition to a double or triple bond.

Termination: The cyclized radical abstracts a halogen atom from the oxidized metal complex to afford the final product and regenerate the active metal catalyst.

In the context of 2-allyl-6-chlorophenyl 2',2',2'-trichloroacetate, a copper catalyst could initiate the reaction by abstracting a chlorine atom from the trichloroacetate group. The resulting radical could then cyclize onto the allyl double bond, leading to the formation of a chlorinated lactone fused to the aromatic ring.

Allylic Bromination:

Another anticipated radical reaction for 2-Allyl-6-chlorophenol is allylic bromination, typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN). This reaction selectively introduces a bromine atom at the allylic position without affecting the aromatic ring or the double bond masterorganicchemistry.comlibretexts.org.

The mechanism for allylic bromination with NBS is a radical chain reaction libretexts.org:

Initiation: A small amount of bromine radical is generated from the decomposition of the initiator and reaction with NBS.

Propagation: The bromine radical abstracts an allylic hydrogen from 2-Allyl-6-chlorophenol to form a resonance-stabilized allylic radical and HBr. This allylic radical is stabilized by delocalization of the unpaired electron over the three-carbon allyl system. The HBr produced reacts with NBS to generate Br₂, which serves as the bromine source for the subsequent step. The allylic radical then reacts with Br₂ to form the allylic bromide product and another bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The expected major product of the allylic bromination of 2-Allyl-6-chlorophenol would be 2-(3-bromoprop-1-en-1-yl)-6-chlorophenol.

Summary of Potential Radical Reactions of 2-Allyl-6-chlorophenol

| Reaction Type | Reagent(s) | Potential Product |

|---|---|---|

| Atom Transfer Radical Cyclization (of its trichloroacetate derivative) | Copper Catalyst | Chlorinated fused lactone |

Free Radical (Co)polymerization:

The allyl group in 2-Allyl-6-chlorophenol also presents the possibility for participation in free-radical polymerization reactions. However, allyl monomers are generally known to be less reactive in homopolymerization compared to vinyl monomers due to degradative chain transfer involving the abstraction of an allylic hydrogen. This process leads to the formation of a stable, less reactive allylic radical, which can terminate the growing polymer chain, resulting in low molecular weight oligomers.

Despite the challenges with homopolymerization, 2-Allyl-6-chlorophenol could potentially be involved in copolymerization with more reactive monomers. In such a scenario, it would be incorporated into the polymer chain, introducing the chlorophenolic functionality to the resulting polymer.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2-Allyl-6-chlorophenol, ¹H and ¹³C NMR are fundamental for confirming its molecular structure.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of 2-Allyl-6-chlorophenol is characterized by distinct signals corresponding to the hydroxyl, aromatic, and allyl protons.

Hydroxyl Proton (-OH): A broad singlet typically appears in the region of 5.0-6.0 ppm. Its chemical shift can be concentration and solvent-dependent due to hydrogen bonding.

Aromatic Protons: The three protons on the benzene (B151609) ring are chemically non-equivalent and give rise to a complex splitting pattern, typically between 6.8 and 7.3 ppm. The electron-donating hydroxyl group and the electron-withdrawing chlorine atom influence the electron density around these protons, affecting their chemical shifts.

Allyl Group Protons: This group shows a characteristic set of signals.

The internal vinyl proton (-CH=) appears as a complex multiplet, often a doublet of triplets or a more complex pattern, typically in the 5.9-6.1 ppm range.

The two terminal vinyl protons (=CH₂) are diastereotopic and thus chemically non-equivalent. They resonate as two distinct signals, often a doublet of doublets, around 5.1-5.3 ppm.

The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring appear as a doublet around 3.4 ppm.

Conformational studies can be inferred from the through-space interactions observed in 2D NMR experiments like NOESY, which can reveal the preferred spatial orientation of the allyl group relative to the phenolic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Allyl-6-chlorophenol

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Hydroxyl (-OH) | 5.0 - 6.0 | broad singlet (br s) |

| Aromatic (Ar-H) | 6.8 - 7.3 | multiplet (m) |

| Vinyl (-CH=) | 5.9 - 6.1 | multiplet (m) |

| Vinyl (=CH₂) | 5.1 - 5.3 | doublet of doublets (dd) |

| Allylic (-CH₂-) | ~3.4 | doublet (d) |

Carbon-13 NMR (¹³C NMR) is used to determine the number and chemical environment of carbon atoms in a molecule. In a proton-decoupled ¹³C NMR spectrum of 2-Allyl-6-chlorophenol, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.

Aromatic Carbons: The six aromatic carbons resonate in the range of 115-155 ppm. The carbon bearing the hydroxyl group (C-1) is the most deshielded, appearing around 150-155 ppm. The carbon bonded to the chlorine atom (C-6) also appears downfield, typically around 120-130 ppm. The other aromatic carbons can be assigned based on substituent effects.

Allyl Group Carbons: The three carbons of the allyl group have characteristic shifts. The internal vinyl carbon (-CH=) appears around 135-140 ppm, while the terminal vinyl carbon (=CH₂) resonates further upfield, around 115-120 ppm. The allylic methylene carbon (-CH₂-) is the most shielded of the group, appearing at approximately 30-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Allyl-6-chlorophenol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-OH (C1) | 150 - 155 |

| C-Cl (C6) | 120 - 130 |

| C-Allyl (C2) | 125 - 135 |

| Aromatic CH (C3, C4, C5) | 115 - 130 |

| Vinyl (-CH=) | 135 - 140 |

| Vinyl (=CH₂) | 115 - 120 |

| Allylic (-CH₂-) | 30 - 35 |

Spin-spin coupling, or J-coupling, provides valuable information about the connectivity of atoms. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number and type of bonds separating the coupled nuclei and their dihedral angle.

Allyl Group Coupling: The protons of the allyl group exhibit characteristic coupling patterns.

trans-coupling across the double bond (¹H-C=C-¹H) has a larger J-value, typically 12-18 Hz.

cis-coupling across the double bond is smaller, generally 6-12 Hz.

geminal-coupling between the two terminal vinyl protons is usually small, around 0-3 Hz.

Vicinal coupling between the allylic methylene protons and the internal vinyl proton is typically around 5-7 Hz.

Aromatic Coupling: Coupling between adjacent aromatic protons (ortho-coupling) is typically in the range of 7-9 Hz. Coupling between protons separated by three bonds (meta-coupling) is smaller, around 2-3 Hz.

Analyzing these coupling constants allows for the definitive assignment of protons within the aromatic ring and the allyl group, confirming the substitution pattern and providing insight into the molecule's conformation.

Table 3: Typical Proton-Proton (¹H-¹H) Coupling Constants

| Coupling Type | Number of Bonds | Typical J-value (Hz) |

| Ortho (aromatic) | 3 | 7 - 9 |

| Meta (aromatic) | 4 | 2 - 3 |

| Vicinal (allyl, CH-CH₂) | 3 | 5 - 7 |

| Vinyl (trans) | 3 | 12 - 18 |

| Vinyl (cis) | 3 | 6 - 12 |

| Vinyl (geminal) | 2 | 0 - 3 |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample and is highly sensitive to the functional groups present. Infrared (IR) and Raman spectroscopy are complementary techniques used for this purpose.

IR spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes a vibrational transition. The FTIR spectrum of 2-Allyl-6-chlorophenol displays several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A prominent, broad absorption band is observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). The C-H stretches of the allyl group's sp² carbons also appear in this region, while the sp³ C-H stretches of the methylene group appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several sharp bands in the 1450-1600 cm⁻¹ region. The C=C stretching of the allyl group typically appears as a distinct band around 1640-1650 cm⁻¹.

C-O Stretch: The stretching vibration of the phenolic C-O bond results in a strong absorption band in the 1200-1260 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration is expected to produce a moderate to strong band in the fingerprint region, typically between 600-800 cm⁻¹.

Table 4: Key FTIR Absorption Bands for 2-Allyl-6-chlorophenol

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3010 - 3100 |

| Allyl C-H (=CH, =CH₂) | Stretch | 3010 - 3090 |

| Allyl C-H (-CH₂-) | Stretch | 2850 - 2960 |

| Allyl C=C | Stretch | 1640 - 1650 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| Phenolic C-O | Stretch | 1200 - 1260 |

| C-Cl | Stretch | 600 - 800 |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing IR spectroscopy. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For 2-Allyl-6-chlorophenol, Raman spectroscopy is particularly useful for observing non-polar or symmetric bonds.

C=C Bonds: The C=C stretching vibrations of both the aromatic ring and the allyl group are expected to produce strong and sharp signals in the Raman spectrum, often stronger than their IR counterparts. The symmetric "ring breathing" mode of the substituted benzene ring, typically around 1000 cm⁻¹, is often a prominent feature in Raman spectra.

C-Cl Bond: The C-Cl stretch may also be observed in the Raman spectrum.

O-H Bond: In contrast to its strong IR absorption, the O-H stretching vibration is typically very weak in Raman spectra.

The combination of IR and Raman data provides a more complete vibrational profile of the molecule, aiding in the confirmation of its structure and functional groups.

Mass Spectrometry (MS) in Mechanistic and Product Identification Research

Mass spectrometry is a pivotal analytical technique for the structural elucidation of 2-Allyl-6-chlorophenol and for probing the mechanisms of reactions in which it is a reactant or product. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of components in a mixture, which is invaluable for monitoring reaction progress and identifying byproducts.

In electron ionization mass spectrometry (EI-MS), 2-Allyl-6-chlorophenol will fragment in a predictable manner, providing a unique fingerprint for its identification. The molecular ion peak [M]•+ would be observed, and its high-resolution measurement can confirm the elemental composition (C9H9ClO). The fragmentation pattern is dictated by the substituents on the aromatic ring. Key fragmentation pathways would likely involve the loss of the allyl group, the chlorine atom, or rearrangements.

Mass spectrometry is also instrumental in studying reaction mechanisms, such as the Claisen rearrangement of allyl aryl ethers. In the case of precursors to 2-Allyl-6-chlorophenol, such as allyl 2-chlorophenyl ether, in-source rearrangement can sometimes be observed in the mass spectrometer. This provides insights into potential thermal rearrangement pathways that can occur during synthesis. The fragmentation of the resulting 2-allyl-6-chlorophenol can then be analyzed to confirm its structure.

The table below outlines the expected key mass fragments for 2-Allyl-6-chlorophenol.

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 168/170 | [C9H9ClO]•+ | Molecular ion peak (showing isotopic pattern for chlorine) |

| 133 | [M - Cl]•+ | Loss of chlorine atom |

| 127 | [M - C3H5]•+ | Loss of allyl group |

| 91 | [C7H7]+ | Tropylium ion, a common fragment in alkylbenzenes |

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides valuable information on the electronic structure of 2-Allyl-6-chlorophenol. The electronic transitions of the phenolic chromophore are influenced by the attached allyl and chloro substituents.

The UV-Vis absorption spectrum of 2-Allyl-6-chlorophenol is expected to show characteristic bands arising from π → π* transitions within the benzene ring. The position and intensity of these absorption bands are sensitive to the solvent polarity and pH. The hydroxyl, chlorine, and allyl groups act as auxochromes, modifying the absorption profile compared to unsubstituted phenol (B47542). Typically, phenols exhibit two main absorption bands in the ultraviolet region.

Fluorescence spectroscopy can also be employed to study 2-Allyl-6-chlorophenol. Upon excitation at an appropriate wavelength, the molecule can emit light at a longer wavelength. The fluorescence emission spectrum is sensitive to the molecular environment and can be used to probe interactions with other molecules or changes in the local environment. The presence of the heavy chlorine atom may, however, lead to some quenching of the fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

The following table summarizes the expected electronic spectroscopic properties of 2-Allyl-6-chlorophenol based on data for related phenolic compounds.

| Spectroscopic Technique | Expected λmax (nm) | Transition Type | Notes |

|---|---|---|---|

| UV-Vis Absorption | ~210-230 and ~270-290 | π → π | Solvatochromic shifts are expected. |

| Fluorescence Emission | ~300-350 | π → π | Excitation would be at the absorption maximum (~270-290 nm). The quantum yield may be affected by the chlorine substituent. |

Other Advanced Spectroscopic and Microscopic Techniques for Related Materials and Catalysts (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Powder X-ray Diffraction (XRD))

The synthesis and transformation of 2-Allyl-6-chlorophenol often involve heterogeneous catalysts. The characterization of these catalytic materials is crucial for understanding their activity, selectivity, and stability. Advanced spectroscopic and microscopic techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Powder X-ray Diffraction (XRD) are indispensable for this purpose.

Scanning Electron Microscopy (SEM) is used to investigate the surface morphology and topography of catalysts. For instance, in the synthesis of 2-Allyl-6-chlorophenol via the allylation of 2-chlorophenol (B165306), a solid acid catalyst might be employed. SEM images would reveal the particle size distribution, shape, and surface texture of the catalyst, which can influence its catalytic performance.

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the visualization of the internal structure of the catalyst. TEM can be used to determine the size and dispersion of active metal nanoparticles on a support material, which is critical for catalytic activity. For example, in reactions involving palladium-catalyzed cross-coupling of 2-Allyl-6-chlorophenol, TEM would be used to assess the size and distribution of palladium nanoparticles on the support.

Powder X-ray Diffraction (XRD) is a powerful technique for identifying the crystalline phases present in a catalyst and determining its crystal structure. XRD patterns can confirm the successful synthesis of the desired catalytic material, identify any impurities, and provide information on the crystallite size. For supported catalysts, XRD can be used to verify the structure of the support and to identify the crystalline form of the active metallic species.

The table below summarizes the applications of these techniques in the context of materials related to 2-Allyl-6-chlorophenol.

| Technique | Information Obtained | Relevance to 2-Allyl-6-chlorophenol Chemistry |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape of catalysts. | Characterization of solid acid catalysts for phenol allylation or catalysts for subsequent reactions of 2-Allyl-6-chlorophenol. |

| Transmission Electron Microscopy (TEM) | Internal structure, particle size and dispersion of active catalytic species. | Analysis of supported metal catalysts used in cross-coupling or hydrogenation reactions involving 2-Allyl-6-chlorophenol. |

| Powder X-ray Diffraction (XRD) | Crystalline structure, phase identification, and crystallite size of catalysts. | Confirmation of the catalyst's crystal structure and phase purity for reactions such as selective ortho-allylation of 2-chlorophenol. |

Mechanistic Studies of Reactions Involving 2 Allyl 6 Chlorophenol

The study of reaction mechanisms involving 2-allyl-6-chlorophenol provides critical insights into fundamental organic transformations. Understanding the intricate pathways, transition states, and influencing factors allows for the optimization of reaction conditions and the development of novel synthetic strategies. This article explores the mechanistic details of several key reactions involving this compound, including the Claisen rearrangement, halogen migration, reductive cleavage, and electrochemical transformations.

Advanced Research Applications and Derivative Synthesis from 2 Allyl 6 Chlorophenol

Synthesis of Complex Phenolic Structures

The reactivity of the allyl group, coupled with the nucleophilicity of the phenolic oxygen, allows 2-allyl-6-chlorophenol to serve as a key starting material for the construction of intricate molecular frameworks, including various oxygen-containing heterocycles.

Formation of Dihydrobenzofuran Frameworks for Medicinal Applications

The 2,3-dihydrobenzofuran (B1216630) core is a prevalent scaffold in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of therapeutic properties. As a substituted 2-allylphenol (B1664045), 2-allyl-6-chlorophenol is an ideal precursor for synthesizing derivatives of this important heterocyclic system. Various synthetic strategies can be employed to achieve the cyclization of 2-allylphenols into the dihydrobenzofuran ring system.

These methods often involve an intramolecular cyclization where the phenolic oxygen attacks the allyl double bond. This key ring-forming step can be promoted through several mechanisms, including:

Electrophilic Cyclization: Using reagents that activate the double bond towards nucleophilic attack.

Oxidative Cyclization: Employing transition metal catalysts or oxidizing agents.

Radical Cyclization: Generating a radical species that initiates the ring closure.

Photocatalysis: Utilizing visible light to mediate the reaction under mild conditions.

The choice of method allows for the introduction of additional functionality, leading to a diverse library of substituted dihydrobenzofurans with potential for screening in drug discovery programs. The chlorine atom on the aromatic ring of 2-allyl-6-chlorophenol remains intact during these transformations, providing a handle for further synthetic modifications or influencing the electronic properties and biological activity of the final molecule.

Table 1: General Methodologies for Dihydrobenzofuran Synthesis from 2-Allylphenols

| Reaction Type | Typical Reagents/Catalysts | Key Feature |

|---|---|---|

| Electrophile-mediated Cyclization | I₂, NIS, PhSeBr | Halogen or chalcogen incorporation |

| Acid-catalyzed Cyclization | p-Toluenesulfonic acid (p-TsOH), Polyphosphoric acid (PPA) | Direct cyclization via protonation |

| Palladium-catalyzed Cyclization | Pd(OAc)₂, O₂ | Oxidative cyclization |

| Photocatalytic Cyclization | Ru(bpy)₃Cl₂, Eosin Y | Metal-free or mild conditions |

Creation of Multi-Substituted Phenols and Related Heterocycles

Beyond dihydrobenzofurans, the functional groups of 2-allyl-6-chlorophenol enable its use in synthesizing a variety of other complex structures. The allyl group can undergo a wide range of transformations, such as isomerization, oxidation, or metathesis, to introduce different side chains. The phenolic hydroxyl group can be alkylated or acylated, and the aromatic ring itself is subject to further electrophilic substitution, although the existing substituents will direct the position of any new groups.

These reactions allow for the creation of multi-substituted phenols with precisely controlled substitution patterns, which are valuable intermediates in organic synthesis. Furthermore, the compound can be a precursor for other heterocyclic systems through more complex, multi-step reaction sequences. For instance, the allyl group could be oxidatively cleaved and the resulting functionality used to build a new ring fused to the existing phenol (B47542) structure. While specific examples detailing the use of 2-allyl-6-chlorophenol for these broader applications are not extensively documented, the fundamental reactivity of its functional groups makes it a theoretically valuable starting point for such synthetic endeavors.

Role as a Precursor in Catalyst Development Research

In the field of catalysis, substituted phenols are often used to synthesize ligands for transition metal complexes. These ligands can modulate the steric and electronic properties of the metal center, thereby controlling the activity and selectivity of the catalyst. For example, phenols are common precursors for Schiff base ligands, which are prepared by condensation with primary amines, and phosphite (B83602) ligands, prepared by reaction with phosphorus halides.

While direct research employing 2-allyl-6-chlorophenol for catalyst synthesis is not widely reported, its structure presents clear potential. The hydroxyl group is suitable for forming Schiff base or phosphite linkages, and the allyl and chloro substituents could influence the catalytic pocket's environment. The allyl group, in particular, could be used to anchor the resulting metal complex to a polymer support, facilitating catalyst recovery and reuse. This remains a prospective area for research, offering the potential to develop novel catalysts for various organic transformations.

Applications in Advanced Material Science

The unique combination of a polymerizable allyl group and a halogenated aromatic ring suggests that 2-allyl-6-chlorophenol could serve as a valuable monomer or building block in material science.

Polymer Chemistry and Functional Materials

Allyl-containing monomers are used in the synthesis of specialty polymers. The allyl group can be polymerized through free-radical or other mechanisms to form a polymer backbone. The polymerization of allyl monomers can sometimes be challenging, but modern techniques have improved the ability to produce well-defined polymers. The presence of the chlorophenol moiety in the resulting polymer would impart specific properties. For example, the chlorine atom would increase the polymer's refractive index and contribute to flame retardancy. The polar phenolic group could improve adhesion and provide a site for post-polymerization modification.

Studies on the polymerization of the parent compound, 2-allylphenol, have shown that it can be electrochemically polymerized to form polymer films. researchgate.net It is plausible that 2-allyl-6-chlorophenol could be used as a co-monomer with other monomers like styrene (B11656) or acrylates to create functional materials with tailored properties for applications ranging from specialty coatings to advanced composites. nih.gov

Table 2: Potential Contributions of 2-Allyl-6-chlorophenol Moieties in Polymers

| Structural Feature | Potential Property Enhancement |

|---|---|

| Allyl Group | Polymerization site, cross-linking |

| Phenolic Ring | Thermal stability, rigidity |

| Chlorine Atom | Increased refractive index, flame resistance |

| Hydroxyl Group | Adhesion, site for grafting/modification |

Optoelectronic Materials Research (e.g., OLEDs)

The synthesis of materials for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs), relies on the precise construction of complex, conjugated organic molecules. These molecules often consist of multiple aromatic and heterocyclic building blocks assembled through multi-step synthesis.

Functionalized phenols can serve as starting materials in these synthetic pathways. While there is no specific literature describing the use of 2-allyl-6-chlorophenol in OLED material synthesis, its structure contains features that could be synthetically useful. The aromatic ring could be incorporated into a larger conjugated system, with the chloro and allyl groups serving as handles for further reactions, such as cross-coupling, to extend the conjugation. Therefore, 2-allyl-6-chlorophenol represents a potential, though currently unexplored, precursor for creating novel scaffolds for investigation in the field of optoelectronics.

Development of Chemical Probes and Indicators

The unique structural attributes of 2-Allyl-6-chlorophenol, namely the presence of a reactive phenol, an allyl group, and a chlorine atom on the aromatic ring, make it a versatile precursor for the synthesis of various chemical probes and indicators. These derivatives can be designed to exhibit changes in their photophysical properties, such as fluorescence or color, in response to specific analytes or environmental conditions. The development of such molecules from 2-Allyl-6-chlorophenol opens avenues for advanced applications in chemical sensing and bioimaging.

The synthetic versatility of 2-Allyl-6-chlorophenol allows for its incorporation into larger molecular frameworks, including heterocyclic systems known for their fluorescent properties. The phenolic hydroxyl group can be readily etherified or esterified to introduce moieties that can act as recognition sites for specific ions or molecules. Furthermore, the allyl group can undergo a variety of transformations, including Claisen rearrangement, cyclization, and oxidation, to generate diverse molecular scaffolds.

One promising approach involves the synthesis of coumarin (B35378) and chromone (B188151) derivatives, which are well-established fluorophores. The phenolic moiety of 2-Allyl-6-chlorophenol can serve as a key building block in the Pechmann condensation or similar cyclization reactions to form these heterocyclic systems. The substituents on the resulting scaffold, originating from the 2-Allyl-6-chlorophenol starting material, can modulate the photophysical properties of the final probe.

For instance, the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the chlorine atom can influence the intramolecular charge transfer (ICT) characteristics of the resulting dye, which is often the basis for the sensing mechanism of fluorescent probes. By strategically modifying the allyl group, it is possible to introduce specific binding sites for analytes of interest.

Hypothetical Design of a Fluorescent Probe from 2-Allyl-6-chlorophenol:

A hypothetical fluorescent probe for the detection of a specific metal ion (Mⁿ⁺) could be conceptualized starting from 2-Allyl-6-chlorophenol. The synthesis could involve the protection of the phenolic hydroxyl group, followed by the functionalization of the allyl group to introduce a chelating moiety. Subsequent deprotection and reaction to form a fluorescent scaffold, such as a coumarin, would yield the final probe.

| Probe Component | Function | Originating from 2-Allyl-6-chlorophenol |

| Fluorophore | Emits light upon excitation | Coumarin or Chromone scaffold |

| Recognition Moiety | Binds to the target analyte | Functionalized allyl group |

| Modulating Groups | Fine-tune photophysical properties | Chlorine atom and substituted phenol |

The interaction of the probe with the target analyte would induce a conformational change or an alteration in the electronic properties of the fluorophore, leading to a measurable change in the fluorescence signal. This "turn-on" or "turn-off" response allows for the quantification of the analyte.

Potential Research Findings in the Development of Indicators:

Research in this area could focus on synthesizing a library of derivatives from 2-Allyl-6-chlorophenol and screening them for their responses to various stimuli. For example, derivatives could be tested as pH indicators, where protonation or deprotonation of the phenolic hydroxyl or other introduced functional groups leads to a distinct color change.

| Derivative Class | Potential Application | Sensing Mechanism |

| Azo Dyes | pH or metal ion indicators | Color change due to electronic transitions |

| Triarylmethane Dyes | pH indicators | Color change due to structural rearrangement |

| Flavone Derivatives | Fluorescent metal ion sensors | Chelation-enhanced fluorescence |

The development of such indicators would involve detailed spectroscopic studies to characterize their absorption and emission properties in the presence and absence of the target analyte. Parameters such as selectivity, sensitivity, and response time would be crucial metrics for evaluating their performance.

Conclusion and Future Research Directions

Current Challenges and Unexplored Areas

The primary challenge in the study of 2-allyl-6-chlorophenol is the scarcity of dedicated research. Much of the available data is inferred from studies on similar compounds like 2-allylphenol (B1664045) and various chlorophenols. A significant unexplored area is its complete spectroscopic characterization, including detailed analysis of its 1H NMR, 13C NMR, IR, and mass spectra. While general characteristics of phenols are known, the specific influence of the allyl and chloro substituents on the spectral properties of this particular molecule has not been thoroughly documented. pressbooks.pub

Furthermore, its biological activities remain largely uninvestigated. While derivatives of 2-allylphenol have shown antifungal properties, the specific efficacy of 2-allyl-6-chlorophenol against various pathogens is an open question. researchgate.net Its potential as an antioxidant, a characteristic found in the related compound 2-allyloxyphenol, also warrants investigation. nih.gov The mechanisms of its potential biological actions are another significant gap in the current knowledge.

Emerging Methodologies and Synthetic Strategies

Future research could focus on developing efficient and selective synthetic routes to 2-allyl-6-chlorophenol. While general methods for the synthesis of substituted phenols exist, optimizing these for this specific compound could improve yield and purity. Emerging synthetic strategies, such as those employing transition metal-based reagents and catalysts, could offer novel pathways for its synthesis. nih.gov Techniques like metathesis and Suzuki coupling, which have been applied to complex molecules, could be adapted for the synthesis of 2-allyl-6-chlorophenol and its derivatives. nih.gov

The chlorination of specific phenol (B47542) precursors is a potential route for synthesis. For instance, processes for the selective chlorination of other chlorophenols to produce compounds like 2,4,6-trichlorophenol (B30397) could be modified for the targeted synthesis of 2-allyl-6-chlorophenol. google.com The synthesis of related compounds, such as 4-allyl-2-methoxy-6-aminophenol from eugenol, provides a template for multi-step synthetic approaches that could be applied to produce 2-allyl-6-chlorophenol. doaj.orgugm.ac.id

Potential for Novel Applications in Interdisciplinary Research

The structural motifs of 2-allyl-6-chlorophenol suggest potential applications in several interdisciplinary fields. Its potential antifungal and antimicrobial properties could be explored in agricultural science for crop protection and in medicine for the development of new therapeutic agents. researchgate.net The antioxidant capabilities, if confirmed, could make it a candidate for use as a food preservative or in health supplements. nih.gov

In materials science, the phenolic structure could be a precursor for the synthesis of novel polymers and resins. The reactivity of the allyl group allows for polymerization and further functionalization, opening avenues for creating materials with tailored properties. Furthermore, understanding the reactions of chlorophenols is crucial in environmental science, particularly in the context of the formation of halogenated dioxins and furans in thermal processes. murdoch.edu.au Research into the behavior of 2-allyl-6-chlorophenol under such conditions could contribute to a better understanding of the formation of these toxic byproducts.

Q & A

Q. How can systematic literature reviews improve the reproducibility of chlorophenol research?

- Methodological Answer: Follow PRISMA guidelines to screen PubMed, TOXCENTER, and NTRL databases. Use MeSH terms (e.g., "chlorophenols/toxicity") and Boolean operators to refine searches. Document query strings (Table B-2 in ATSDR reports) and assess study quality via GRADE criteria to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.